molecular formula C₁₅H₂₀N₆O₄ B1140553 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine CAS No. 39491-53-7

5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine

Cat. No.: B1140553
CAS No.: 39491-53-7
M. Wt: 348.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is a chemical compound with the molecular formula C15H20N6O4. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction.

Mechanism of Action

Target of Action

The primary target of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is the hA2B receptor . This receptor is a protein that modulates the levels of cyclic adenosine monophosphate (cAMP) in cells .

Mode of Action

5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine acts as a full agonist at the hA2B receptor . This means it binds to the receptor and activates it, leading to an increase in cAMP levels within the cell .

Biochemical Pathways

The activation of the hA2B receptor by 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine leads to an increase in intracellular cAMP levels . cAMP is a second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

Factors such as its molecular weight (348.3571 ) and chemical structure could influence these properties .

Result of Action

The increase in cAMP levels resulting from the activation of the hA2B receptor by 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine can have various molecular and cellular effects. These effects depend on the specific cell type and the intracellular pathways that are activated by cAMP .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine. For example, the compound should be stored and handled under conditions that prevent its degradation . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other substances that compete for binding at the hA2B receptor .

Biochemical Analysis

Biochemical Properties

5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine has been confirmed to be a full agonist in a functional assay based on the measurement of its capacity to modulate cAMP levels in CHO cells expressing the hA2B receptor . This suggests that it interacts with the A2B adenosine receptor, a protein that plays a crucial role in many biochemical reactions.

Cellular Effects

In cellular processes, 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine’s interaction with the A2B adenosine receptor can influence cell function. It can modulate cAMP levels, which are important for cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine exerts its effects by binding to the A2B adenosine receptor. This binding can activate or inhibit enzymes, leading to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine typically involves the protection of the hydroxyl groups of adenosine followed by the introduction of the ethylcarboxamido group. The isopropylidene group is used to protect the 2’ and 3’ hydroxyl groups of adenosine. The reaction conditions often involve the use of solvents like DMSO, ethanol, or methanol, and the reactions are carried out under controlled temperatures to ensure the stability of the compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and reaction conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is unique due to its specific structural modifications, which confer distinct receptor binding properties and biological activities. Its ability to act as a full agonist at the A2B adenosine receptor sets it apart from other adenosine derivatives.

Properties

IUPAC Name

(4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9-,10?,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHQDKWIAMIECN-BYYPQSTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]2C([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675889
Record name (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39491-53-7
Record name (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.